molecular formula C51H73N9O15S B10772941 Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-OEtPh.2NH3

Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-OEtPh.2NH3

Cat. No.: B10772941
M. Wt: 1084.2 g/mol
InChI Key: NKUXFWRTWZIEIT-IKSUPOOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

JMV180 is synthesized through solid-phase peptide synthesis. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

    Coupling: The amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin using a mixture of TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of JMV180 follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

JMV180 undergoes various chemical reactions, including:

    Oxidation: The methionine residues in JMV180 can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: The peptide can undergo substitution reactions at specific amino acid residues.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophilic reagents like sodium azide (NaN3) or thiol-containing compounds.

Major Products Formed

    Oxidation: Methionine sulfoxide derivatives.

    Reduction: Free thiol-containing peptides.

    Substitution: Modified peptides with substituted amino acid residues.

Scientific Research Applications

JMV180 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Caerulein: Another cholecystokinin analog that stimulates calcium release in pancreatic acinar cells.

    Cholecystokinin octapeptide (CCK-8): A shorter analog of cholecystokinin with similar receptor binding properties.

    Gastrin: A peptide hormone with structural similarities to cholecystokinin.

Uniqueness of JMV180

JMV180 is unique due to its ability to distinguish between high-affinity and low-affinity cholecystokinin receptors . This property makes it a valuable tool for studying receptor pharmacology and signaling pathways.

Properties

Molecular Formula

C51H73N9O15S

Molecular Weight

1084.2 g/mol

IUPAC Name

azane;(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxo-4-(2-phenylethoxy)butanoic acid

InChI

InChI=1S/C51H67N7O15S.2H3N/c1-6-8-18-38(55-47(64)40(58-50(67)72-51(3,4)5)27-33-21-23-35(24-22-33)73-74(68,69)70)45(62)53-31-43(59)54-41(28-34-30-52-37-20-14-13-17-36(34)37)48(65)56-39(19-9-7-2)46(63)57-42(29-44(60)61)49(66)71-26-25-32-15-11-10-12-16-32;;/h10-17,20-24,30,38-42,52H,6-9,18-19,25-29,31H2,1-5H3,(H,53,62)(H,54,59)(H,55,64)(H,56,65)(H,57,63)(H,58,67)(H,60,61)(H,68,69,70);2*1H3/t38-,39-,40-,41-,42-;;/m0../s1

InChI Key

NKUXFWRTWZIEIT-IKSUPOOSSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)OCCC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C.N.N

Canonical SMILES

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)OCCC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C.N.N

Origin of Product

United States

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